molecular formula C20H19Br2NO6 B10878497 (2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10878497
M. Wt: 529.2 g/mol
InChI Key: AQUUHBDZBZMNRN-CMDGGOBGSA-N
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Description

3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, methoxyanilino, and acrylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Ethoxylation: Addition of ethoxy groups.

    Amidation: Formation of the methoxyanilino group.

    Acrylic Acid Formation: Introduction of the acrylic acid moiety.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}PROPANOIC ACID: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}BENZOIC ACID: Contains a benzoic acid group.

Uniqueness

The uniqueness of 3-{2,3-DIBROMO-5-ETHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19Br2NO6

Molecular Weight

529.2 g/mol

IUPAC Name

(E)-3-[2,3-dibromo-5-ethoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H19Br2NO6/c1-3-28-15-10-12(8-9-17(25)26)18(21)19(22)20(15)29-11-16(24)23-13-6-4-5-7-14(13)27-2/h4-10H,3,11H2,1-2H3,(H,23,24)(H,25,26)/b9-8+

InChI Key

AQUUHBDZBZMNRN-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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